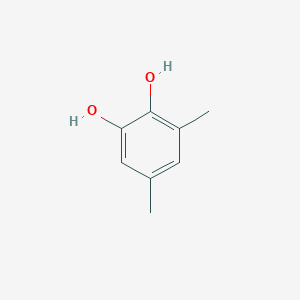

3,5-Dimethylcatechol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

2785-75-3 |

|---|---|

Molekularformel |

C8H10O2 |

Molekulargewicht |

138.16 g/mol |

IUPAC-Name |

3,5-dimethylbenzene-1,2-diol |

InChI |

InChI=1S/C8H10O2/c1-5-3-6(2)8(10)7(9)4-5/h3-4,9-10H,1-2H3 |

InChI-Schlüssel |

YGLVLWAMIJMBPF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)O)O)C |

Kanonische SMILES |

CC1=CC(=C(C(=C1)O)O)C |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Derivatization of 3,5 Dimethylcatechol

Established Laboratory Synthesis Routes for 3,5-Dimethylcatechol

The synthesis of this compound primarily relies on the functionalization of its corresponding phenol (B47542) precursor, 3,5-dimethylphenol (B42653) (also known as 3,5-xylenol).

Hydroxylation of 3,5-Dimethylphenol Precursors

The direct introduction of a hydroxyl group onto the 3,5-dimethylphenol backbone is the key step in forming this compound. This transformation is an oxidation reaction. While specific, high-yield laboratory procedures for the direct hydroxylation of 3,5-dimethylphenol to this compound are not extensively detailed in readily available literature, the process can be achieved through methods analogous to those used for other phenols.

Common strategies for the ortho-hydroxylation of phenols involve the use of strong oxidizing agents or metal-catalyzed oxidations. For instance, reagents like Fremy's salt (potassium nitrosodisulfonate) are known to hydroxylate phenols at the para-position, but ortho-hydroxylation can be favored under certain conditions or with specific directing groups. More sophisticated methods involve organometallic catalysts or enzymatic approaches, which can offer greater regioselectivity. For example, copper-catalyzed oxidations are known to convert catechols to the corresponding quinones, and similar catalytic systems can be adapted for hydroxylation. wikipedia.org A comparative study on the synthesis of 3-substituted catechols has highlighted both enzymatic (dioxygenase-catalysed cis-dihydroxylation) and chemoenzymatic (Pd/C-catalysed dehydrogenation) routes from substituted benzene (B151609) substrates, which represent potential, though indirect, pathways to compounds like this compound. researchgate.net

Comparative Analysis of Synthetic Yields and Efficiencies

Several industrial and laboratory methods exist for the preparation of 3,5-dimethylphenol. One prominent method is the gas-phase conversion of isophorone (B1672270) in the presence of a catalyst. This process can achieve high conversions of isophorone with significant selectivity for 3,5-dimethylphenol. epo.org For instance, using a catalyst of one or more catalytically active rare earth metals on an alumina-based carrier can result in isophorone conversion rates higher than 90% and yields of 3,5-dimethylphenol exceeding 75%. epo.orggoogle.com

Another approach begins with m-xylene, which undergoes sulfonation followed by alkali fusion. A more modern multi-step method starting from xylene involves a Friedel-Crafts acylation, followed by oxidation and hydrolysis. google.com This three-step sequence has reported total recoveries ranging from 61.2% to 70.6%. google.com A historical method involving the dehydrogenation of 3,5-dimethyl-2-cyclohexenone with sulfur at high temperatures produced 3,5-dimethylphenol with a much lower yield of only 26%. google.com

Table 1: Comparison of Synthetic Yields for 3,5-Dimethylphenol (Precursor)

| Starting Material | Method | Reported Yield/Recovery | Reference(s) |

|---|---|---|---|

| Isophorone | Catalytic Cracking (High-Temp Gas Phase) | >75% | google.com |

| Isophorone | Catalytic Conversion (Rare Earth Metal Catalyst) | High Selectivity | epo.org |

| Xylene | Acylation, Oxidation, Hydrolysis (3 steps) | 61.2% - 70.6% (total recovery) | google.com |

| 3,5-Dimethylcyclohex-2-en-1-one | Dehydrogenation with Sulfur | 26% | google.com |

Chemical Transformations and Derivatizations Utilizing this compound as a Substrate

The catechol moiety of this compound is a versatile functional group, enabling a variety of chemical transformations.

Application in Complex Natural Product Total Synthesis (e.g., ent-Penicillones via Diels-Alder Reactions)

A significant application of this compound is its use as a starting material in the total synthesis of complex natural products. Notably, it is the starting point for the total syntheses of ent-penicillone A and ent-penicillone B . researchgate.netd-nb.info The synthetic strategy hinges on a key intramolecular Diels-Alder reaction. researchgate.netd-nb.info In this process, the this compound is first converted into a masked o-benzoquinone, which contains both a diene and a dienophile component within the same molecule. This intermediate then undergoes a [4+2] cycloaddition to construct the intricate bicyclo[2.2.2]oct-5-en-2-one core structure of the target molecules. researchgate.net This application showcases the utility of the catechol framework in generating complex polycyclic systems.

Elaboration to Cyclic Ethers and Related Derivatives

The adjacent hydroxyl groups of this compound make it an ideal substrate for the formation of five-membered cyclic ethers, specifically derivatives of 1,3-benzodioxole. These are typically formed by reacting the catechol with an appropriate electrophile containing two leaving groups or a carbonyl compound.

One common method is the acetalization with aldehydes or ketones in the presence of an acid catalyst to form substituted dioxolanes. wikipedia.orgnih.govchemicalbook.comorganic-chemistry.org For example, reacting this compound with a ketone (R₂C=O) or an aldehyde (RCHO) would yield a 2,2-disubstituted or 2-substituted-4,6-dimethyl-1,3-benzodioxole, respectively. Another route is the Williamson ether synthesis, where the catechol is deprotonated twice to form a dianion, which then acts as a nucleophile, reacting with a dihalide like dichloromethane (B109758) (CH₂Cl₂) or diiodomethane (B129776) (CH₂I₂) to form the methylenedioxy bridge. masterorganicchemistry.combyjus.comwikipedia.orgyoutube.comlibretexts.org These reactions provide a straightforward method to protect the catechol hydroxyls or to incorporate the dioxole ring system, which is present in many natural products.

Exploration of Electrophilic and Nucleophilic Reaction Pathways

The reactivity of this compound is dominated by the two hydroxyl groups, which are strong activating groups for electrophilic aromatic substitution (EAS). They direct incoming electrophiles to the positions ortho and para to themselves. In this compound, the available positions for substitution are C4 and C6. Given the steric hindrance from the adjacent methyl and hydroxyl groups, substitution at the C4 and C6 positions is electronically favored. Reactions such as halogenation (with Br₂ or Cl₂) and nitration (with HNO₃) are expected to proceed readily at these positions. researchgate.netyoutube.comresearchgate.netyoutube.comyoutube.com For example, studies on the nitration of the related compound 3-methylcatechol (B131232) show substitution occurring at positions 4, 5, and 6, demonstrating the powerful directing effect of the hydroxyl groups. researchgate.net

The nucleophilic character of this compound is primarily expressed through its hydroxyl groups. After deprotonation with a base, the resulting phenoxide ions are potent nucleophiles. This reactivity is harnessed in reactions like the Williamson ether synthesis mentioned previously, where the oxygen atoms attack an alkyl halide. masterorganicchemistry.combyjus.comwikipedia.orgyoutube.comlibretexts.org Friedel-Crafts alkylation can also occur, where the catechol ring itself acts as a nucleophile, although the hydroxyl groups can complicate the reaction by coordinating to the Lewis acid catalyst. Alkylation can also be directed at the ring under specific conditions, as seen in the reaction of catechol with isobutylene (B52900) to produce tert-butyl substituted catechols. google.com Nucleophilic aromatic substitution on the ring itself, where a leaving group on the ring is displaced by a nucleophile, is generally not a feasible pathway for this compound unless additional, strong electron-withdrawing groups are present on the aromatic ring.

Biological Interactions and Biochemical Impact of 3,5 Dimethylcatechol

Enzyme Inhibition and Modulation by 3,5-Dimethylcatechol

This compound, a substituted derivative of catechol, demonstrates significant interactions with various enzymes, leading to modulation of their activity. Its chemical structure facilitates specific binding and, in some cases, irreversible inactivation of key enzymatic proteins.

Catechol and its derivatives have been identified as inhibitors of urease, a nickel-dependent enzyme crucial for the survival and virulence of certain pathogenic bacteria and a factor in environmental ammonia (B1221849) emissions. univpm.itnih.gov Research investigating a series of mono- and di-methyl-substituted catechols has been conducted on urease from Sporosarcina pasteurii (SPU) to understand their inhibitory potential. univpm.it These studies show that catechol derivatives, including this compound, can inactivate the enzyme. univpm.it The mechanism involves the inhibitor blocking a mobile flap that controls access to the enzyme's active site. univpm.itnih.gov This flap's movement is essential for the passage of the substrate (urea) and products (ammonia and carbamic acid). univpm.itnih.gov By forming a covalent adduct on a conserved cysteine residue (αCys322) located on this flap, the inhibitor locks it in an open position, thereby preventing catalysis. univpm.it

The inactivation of Sporosarcina pasteurii urease (SPU) by catechol derivatives is understood to proceed through a radical-based mechanism. univpm.it This process involves the formation of a covalent bond between the inhibitor and the thiol group of a specific, highly conserved cysteine residue (αCys322) on the enzyme's mobile flap. univpm.it The proposed key step in this mechanism is an attack by a sulfanyl (B85325) radical on the aromatic ring of the catechol derivative. univpm.it This integrated approach, combining kinetic data, high-resolution crystal structures of SPU-inhibitor complexes, and theoretical studies, supports a mechanism where the catechol derivatives effectively halt urease function by obstructing the modulation of substrate and product flow to and from the active site. univpm.it

The efficacy of urease inhibition by catechol derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. univpm.it A study comparing various mono- and dimethyl-substituted catechols revealed that the presence and location of methyl groups alter the inhibitory capability. univpm.it Theoretical calculations of the formation energies for the reaction intermediates provide insight into these substituent effects. univpm.it Among the di-substituted catechols studied, the calculated formation energies for the intermediates followed the order: 3,4-DMC < 4,5-DMC < 3,5-DMC < 3,6-DMC. univpm.it The research suggests that a single electron-donating substituent at the 3-position of the catechol ring offers the most significant improvement in the inhibitory power of this class of compounds. univpm.it

Interactive Table: Calculated Formation Energies of Intermediates for Substituted Catechols

This table shows the calculated formation energies for the reaction intermediates of various substituted catechols with urease, indicating the relative stability of the adducts formed. Lower energy suggests a more favorable formation.

| Compound | Relative Formation Energy (kcal/mol) |

| 3,4-Dimethylcatechol | Most Favorable |

| 4,5-Dimethylcatechol | Intermediate |

| This compound | Less Favorable |

| 3,6-Dimethylcatechol | Least Favorable |

Data derived from theoretical studies on the inactivation of Sporosarcina pasteurii urease. univpm.it

Influence on Microbial Physiology and Metabolic Flux

The presence of xenobiotic compounds like dimethylphenols in the environment can induce the expression of specific catabolic enzymes in bacteria. nih.gov Studies on Pseudomonas species have shown that DMPs can trigger the activity of key enzymes involved in aromatic degradation pathways. nih.gov For example, in Pseudomonas mendocina PC1, which utilizes a meta-cleavage pathway for p-cresol (B1678582) degradation, DMPs were found to induce catechol 2,3-dioxygenase activity. nih.gov Similarly, in strains of Pseudomonas fluorescens that use an ortho pathway, DMPs induced p-cresol methylhydroxylase. nih.gov While these enzymes are induced, their efficacy against all resulting metabolites is not guaranteed. As seen with P. stutzeri OX1, an induced catechol dioxygenase may not effectively process this compound, leading to its accumulation. researchgate.net This modulation of enzyme activity without ensuring complete substrate turnover highlights the complex interactions between xenobiotics and microbial metabolic networks.

Interactive Table: Effect of Dimethylphenols on Enzyme Induction in Pseudomonas Strains

This table summarizes the induction of specific catabolic enzymes by dimethylphenols in different bacterial strains.

| Bacterial Strain | Catabolic Pathway for p-cresol | Enzyme Induced by Dimethylphenols |

| Pseudomonas mendocina PC1 | meta-cleavage | Catechol 2,3-dioxygenase |

| Pseudomonas fluorescens PC18 & PC24 | ortho-cleavage | p-Cresol methylhydroxylase |

Data from a study on the biodegradation of dimethylphenols by bacteria with different catabolic pathways. nih.gov

Advanced Spectroscopic and Computational Analysis of 3,5 Dimethylcatechol

Spectroscopic Characterization and Analytical Methodologies

Spectroscopic techniques provide empirical data on the molecular structure and properties of 3,5-dimethylcatechol, while analytical methods are crucial for its separation and quantification.

Mass Spectrometry (GC-MS) for Identification and Quantification of this compound and its Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique for analyzing this compound. It combines the superior separation capability of gas chromatography with the highly sensitive detection and identification power of mass spectrometry. researchgate.net

Detailed Research Findings: For GC-MS analysis, non-volatile compounds like this compound, which contain polar hydroxyl (-OH) groups, must first undergo a derivatization process to increase their volatility. A common method is silylation, where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.

Once derivatized, the sample is injected into the GC, where it is vaporized and separated from other components in the mixture based on its boiling point and affinity for the column's stationary phase. As the derivatized this compound elutes from the column, it enters the mass spectrometer. Here, it is typically ionized by electron impact (EI), which involves bombarding the molecule with high-energy electrons. chemguide.co.uk This process removes an electron, forming a positively charged molecular ion (M⁺), and causes the molecule to break apart into a series of smaller, characteristic fragment ions. chemguide.co.ukyoutube.com

The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular "fingerprint." The molecular ion peak confirms the compound's molecular weight, while the fragmentation pattern allows for unambiguous structural identification. researchgate.netchemguide.co.uk For quantitative analysis, a known concentration of an internal standard is added to the sample, and the peak area of this compound is compared to that of the standard. acs.org

Table 1: Predicted GC-MS Fragmentation Data for Bis(trimethylsilyl)-3,5-dimethylcatechol

| m/z (Mass-to-Charge Ratio) | Ion Identity | Description |

| 282 | [M]⁺ | Molecular ion peak corresponding to the entire derivatized molecule. |

| 267 | [M-15]⁺ | Loss of a methyl group (-CH₃) from a TMS group, a very common fragmentation. |

| 193 | [M-89]⁺ | Loss of a trimethylsiloxy radical (-O-Si(CH₃)₃). |

| 147 | [Si(CH₃)₃-O-Si(CH₃)₂]⁺ | A fragment characteristic of molecules with two adjacent TMS-ether groups. |

| 73 | [Si(CH₃)₃]⁺ | The trimethylsilyl cation, a hallmark of TMS-derivatized compounds. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the precise structure of this compound in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework, including the number and types of atoms and their connectivity. mdpi.comchegg.com

Detailed Research Findings:

¹H NMR: The proton NMR spectrum of this compound exhibits distinct signals for each type of chemically non-equivalent proton. The two methyl groups at the C3 and C5 positions are chemically equivalent and thus appear as a single, sharp signal (a singlet) integrating to six protons. The aromatic protons on the benzene (B151609) ring appear as distinct signals, with their specific chemical shifts and splitting patterns revealing their positions relative to each other and the hydroxyl groups. The protons of the two hydroxyl groups typically appear as broad singlets, and their signal can disappear upon shaking the sample with deuterium (B1214612) oxide (D₂O), a key diagnostic test. mdpi.com

¹³C NMR: The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. For this compound, this results in distinct peaks for the two hydroxyl-bearing carbons (C1, C2), the two methyl-bearing carbons (C3, C5), the two unsubstituted aromatic carbons (C4, C6), and the two methyl group carbons. The chemical shifts of these carbons are highly indicative of their chemical environment (e.g., attachment to oxygen or position on the aromatic ring).

Advanced 2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively assign all proton and carbon signals and confirm the connectivity of the entire molecule. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values based on standard chemical shift tables and data for similar compounds like 3,5-dimethylphenol (B42653). chemicalbook.comcarlroth.comwashington.edu Actual values may vary based on solvent and concentration.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | -OH | ~5.0-6.0 | Broad Singlet |

| ¹H | H-4, H-6 | ~6.5-6.7 | Singlet / Doublet |

| ¹H | -CH₃ | ~2.2 | Singlet |

| ¹³C | C1, C2 | ~140-145 | Singlet |

| ¹³C | C3, C5 | ~125-130 | Singlet |

| ¹³C | C4, C6 | ~115-120 | Singlet |

| ¹³C | -CH₃ | ~20-22 | Singlet |

X-Ray Diffraction for Protein-Ligand Complex Structural Studies Involving this compound

X-ray diffraction is a premier technique for determining the high-resolution, three-dimensional structure of molecules in their crystalline state. When applied to a co-crystal of this compound bound to a protein, such as an enzyme, it provides an atomic-level map of the binding site. nih.govsigmaaldrich.com This is crucial for understanding the specific interactions that govern molecular recognition, catalysis, or inhibition.

Detailed Research Findings: The process involves crystallizing a target protein in the presence of this compound. This crystal is then exposed to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, researchers can calculate an electron density map of the entire protein-ligand complex.

This map reveals the precise orientation (pose) of this compound within the protein's active or binding site. It allows for the exact measurement of bond distances and angles and the identification of all non-covalent interactions between the ligand and the surrounding amino acid residues. These interactions can include hydrogen bonds (e.g., between the catechol's hydroxyl groups and polar residues), hydrophobic interactions (between the methyl groups and aromatic ring with non-polar residues), and coordination to a metal cofactor if present. nih.gov For instance, in enzymes like catechol-1,2-dioxygenase, the catechol hydroxyl groups are known to bind directly to an iron cofactor in the active site. nih.gov

Table 3: Hypothetical Key Interactions for this compound in a Catechol Dioxygenase Active Site Based on known structures of catechol dioxygenases with similar substrates. ebi.ac.uk

| Interaction Type | Ligand Group | Enzyme Residue/Cofactor | Typical Distance (Å) |

| Metal Coordination | 1-OH, 2-OH | Fe³⁺ Ion | 2.0 - 2.4 |

| Hydrogen Bond | 1-OH | Tyrosine (Tyr) sidechain | 2.7 - 3.1 |

| Hydrogen Bond | 2-OH | Histidine (His) sidechain | 2.8 - 3.2 |

| Hydrophobic Interaction | 3-CH₃, 5-CH₃ | Leucine (Leu), Valine (Val) | 3.5 - 4.0 |

| π-Stacking | Aromatic Ring | Phenylalanine (Phe) ring | 3.4 - 3.8 |

Chromatographic Techniques (HPLC, TLC) for Separation and Purity Assessment

Chromatographic techniques are fundamental for the isolation of this compound from reaction mixtures or natural extracts and for the critical assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly used methods.

Detailed Research Findings:

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for both qualitative and quantitative analysis. A typical method for catechols involves reversed-phase chromatography. sigmaaldrich.comsielc.com In this setup, the sample is dissolved in a mobile phase (e.g., a mixture of water/acetonitrile or water/methanol, often with a small amount of acid like phosphoric or formic acid) and pumped through a column packed with a non-polar stationary phase (e.g., C18-silica). sigmaaldrich.comsielc.comresearchgate.net this compound separates from other components based on its relative polarity. Its purity is determined by the appearance of a single, sharp, and symmetrical peak in the chromatogram. The area under this peak is directly proportional to its concentration, allowing for precise quantification when compared against a calibration curve of known standards.

Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective technique used primarily for monitoring reaction progress and for preliminary purity checks. column-chromatography.com A small amount of the sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. nih.gov The plate is then placed in a chamber containing a shallow pool of a solvent system (mobile phase). As the solvent moves up the plate via capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. After development, the position of the separated spot corresponding to this compound is visualized (e.g., under UV light or with a staining reagent). Purity is indicated by the presence of a single spot. The retention factor (Rƒ), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property under defined conditions.

Table 4: Comparison of HPLC and TLC for this compound Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |

| Principle | High-pressure separation in a packed column. | Separation on a flat plate by capillary action. |

| Primary Use | Quantitative analysis, high-resolution separation, purity certification. | Qualitative analysis, reaction monitoring, rapid purity screening. |

| Resolution | Very High | Moderate |

| Analysis Time | Minutes to an hour | Minutes |

| Quantification | Highly accurate and precise | Semi-quantitative at best (with densitometry) |

| Solvent Usage | High | Low |

| Instrumentation | Complex and expensive | Simple and inexpensive |

Quantum Chemical and Molecular Modeling Approaches

Computational chemistry provides theoretical insights that complement experimental findings, allowing for the detailed investigation of this compound's reactivity and interactions at an electronic level.

Computational Elucidation of Reaction Mechanisms (e.g., Enzyme Catalysis and Inhibition)

Quantum chemical methods and molecular modeling are powerful tools for elucidating the complex reaction mechanisms involving this compound, particularly within the constrained environment of an enzyme's active site. researchgate.net These in silico techniques can map entire reaction pathways, identify transient intermediates, and explain the origins of catalytic efficiency and substrate specificity. acs.orgnih.gov

Detailed Research Findings:

Molecular Docking: The first step in a computational study is often molecular docking. mdpi.comnih.gov An algorithm places the this compound molecule into the three-dimensional structure of a target enzyme (obtained from X-ray crystallography or homology modeling) in various possible orientations and conformations. mdpi.comresearchgate.net A scoring function then ranks these poses based on their calculated binding affinity, predicting the most stable and likely binding mode. mdpi.com This provides a static snapshot of key interactions, such as hydrogen bonds and hydrophobic contacts, that anchor the substrate in the active site.

Quantum Mechanics/Molecular Mechanics (QM/MM): To study the actual chemical reaction, a more advanced QM/MM approach is used. In this hybrid method, the reactive core of the system—comprising this compound, the enzyme's metal cofactor (if any), and critical amino acid side chains—is treated with high-level, computationally expensive quantum mechanics (QM). The rest of the protein and solvent are treated with more efficient, classical molecular mechanics (MM). This approach allows for the simulation of bond-breaking and bond-forming events. Researchers can calculate the energy profile of the entire reaction, identifying the transition states (the highest energy points) and any reaction intermediates. researchgate.net For example, in the reaction catalyzed by catechol dioxygenase, QM/MM studies can elucidate the steps of oxygen binding, substrate activation, and the ring-cleavage process, explaining how the methyl substituents on the ring might influence reaction rates. nih.govebi.ac.uk

Table 5: Typical Workflow for Computational Elucidation of an Enzymatic Reaction

| Step | Computational Method | Objective |

| 1. System Setup | Molecular Modeling | Build the initial 3D model of the enzyme-substrate complex using a crystal structure. |

| 2. Binding Mode Prediction | Molecular Docking | Predict the most favorable orientation of this compound in the enzyme's active site. |

| 3. Dynamic Refinement | Molecular Dynamics (MD) | Simulate the movement of the complex over time to find a stable, low-energy starting conformation. |

| 4. Reaction Pathway Mapping | QM/MM Calculations | Calculate the potential energy surface along the proposed reaction coordinate to identify transition states and intermediates. |

| 5. Energetic Analysis | Transition State Theory | Determine the activation energy (energy barrier) for each step, which correlates with the reaction rate. |

| 6. Mechanistic Insight | Wavefunction Analysis | Analyze the electronic structure at key points to understand how the enzyme facilitates the chemical transformation. |

Molecular Docking and Dynamics Simulations for Substrate-Enzyme Binding Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecule, typically a protein or enzyme. These methods provide valuable insights into the binding affinity, orientation, and stability of the substrate within the enzyme's active site, which are crucial for understanding the catalytic mechanism.

Molecular Docking of this compound

Molecular docking studies are instrumental in predicting the preferred binding mode of a substrate within an enzyme's active site. For this compound, enzymes such as tyrosinase and laccase are of significant interest due to their role in the oxidation of phenolic compounds.

In a representative molecular docking study, this compound can be docked into the active site of tyrosinase (a copper-containing enzyme). The binding affinity is estimated by a scoring function, which provides a value for the binding energy, typically in kcal/mol. A more negative value indicates a more favorable binding interaction. The interactions between this compound and the amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions, are also identified. For instance, the hydroxyl groups of the catechol moiety are expected to form hydrogen bonds with polar residues in the active site, while the methyl groups and the aromatic ring can engage in hydrophobic interactions.

A hypothetical docking result of this compound with tyrosinase is presented in the table below. The data is representative of typical values observed for similar phenolic substrates. nih.govresearchgate.net

| Parameter | Value |

| Enzyme | Tyrosinase (PDB ID: 2Y9X) |

| Ligand | This compound |

| Binding Energy (kcal/mol) | -6.8 |

| Interacting Residues | HIS259, HIS263, ASN260, VAL283 |

| Hydrogen Bond Interactions | ASN260 |

| Hydrophobic Interactions | VAL283, PHE264 |

This table presents hypothetical data for illustrative purposes, based on typical findings for similar compounds.

Molecular Dynamics Simulations

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the enzyme-substrate complex over time. An MD simulation provides a more realistic representation of the system in a solvated environment, allowing for the assessment of the stability of the docked pose.

The table below shows representative data from a hypothetical MD simulation of a laccase-3,5-dimethylcatechol complex. nih.govbiointerfaceresearch.com

| Simulation Parameter | Value |

| Enzyme | Laccase |

| Ligand | This compound |

| Simulation Time | 50 ns |

| Average RMSD (Protein) | 2.5 Å |

| Average RMSF (Active Site Residues) | 1.8 Å |

This table presents hypothetical data for illustrative purposes, based on typical findings for similar systems.

The insights gained from these simulations are crucial for understanding how the methyl substituents on the catechol ring influence the binding and positioning of the substrate within the active site, which in turn affects the catalytic efficiency of the enzyme.

Theoretical Predictions of Reactivity and Selectivity in Chemical Transformations

Density Functional Theory (DFT) is a quantum mechanical method widely used to predict the electronic structure and reactivity of molecules. longdom.orgsemanticscholar.orgnih.gov By calculating various molecular properties, DFT can provide valuable insights into the reactivity and selectivity of this compound in chemical transformations, such as oxidation reactions.

Frontier Molecular Orbitals and Reactivity Indices

The reactivity of a molecule can often be understood by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity. semanticscholar.org

Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies to quantify the reactivity of this compound.

Below is a table of hypothetical DFT-calculated reactivity descriptors for this compound. These values are representative of what would be expected for a substituted catechol. semanticscholar.orgnih.gov

| Reactivity Descriptor | Value (eV) |

| E_HOMO | -5.2 |

| E_LUMO | -1.1 |

| HOMO-LUMO Gap (ΔE) | 4.1 |

| Chemical Hardness (η) | 2.05 |

| Chemical Potential (μ) | -3.15 |

| Global Electrophilicity Index (ω) | 2.43 |

This table presents hypothetical data for illustrative purposes, based on typical DFT calculations for similar molecules.

Prediction of Reaction Pathways and Selectivity

DFT calculations can also be used to model reaction pathways and predict the selectivity of chemical transformations. For example, in the oxidation of this compound, DFT can be used to calculate the energies of the reactants, transition states, and products for different possible reaction pathways. By comparing the activation energies of these pathways, the most favorable reaction mechanism can be identified.

Furthermore, local reactivity descriptors, such as the Fukui functions, can be calculated to predict the most likely sites for electrophilic or nucleophilic attack on the this compound molecule. This information is particularly useful for understanding the regioselectivity of its reactions. For instance, in an oxidation reaction, these calculations can help predict which of the hydroxyl groups is more susceptible to oxidation or where an incoming reactant is most likely to attack the aromatic ring.

The combination of these theoretical predictions provides a detailed understanding of the intrinsic reactivity of this compound, complementing experimental studies and aiding in the design of new chemical transformations.

Future Research Perspectives and Emerging Areas

Current Understanding of 3,5-Dimethylcatechol in Academic Contexts

In the academic landscape, this compound is primarily understood as a substituted catechol, a class of organic compounds characterized by a benzene (B151609) ring with two adjacent hydroxyl groups. While extensive research exists for catechol and its other derivatives, this compound itself has received more limited direct attention. The current understanding is largely built upon the established reactivity and properties of the catechol framework, with the methyl substituents at the 3 and 5 positions influencing its electronic and steric characteristics.

The presence of the catechol moiety makes this compound susceptible to oxidation, a key feature of this class of compounds. This oxidation can proceed to form the corresponding o-quinone. Studies on substituted catechols have shown that the nature and position of the substituents significantly impact the redox potential and the stability of the resulting quinone. For instance, research on the oxidation of various substituted catechols at the air-water interface has provided insights into their atmospheric reactivity, demonstrating the formation of products such as carboxylic acids, quinones, and polyphenols. acs.orgresearchgate.net While this compound was not specifically included in that study, the findings for 3-methylcatechol (B131232) and 4-methylcatechol suggest that the methyl groups in this compound would similarly influence its oxidative pathways. acs.orgresearchgate.net

From a synthetic perspective, the preparation of substituted catechols can be challenging, often requiring multi-step procedures that may include protection and deprotection of the hydroxyl groups. nih.gov General methods for synthesizing substituted catechols often involve the hydroxylation of the corresponding phenol (B47542). For instance, the enzymatic conversion of 3,4-dimethylphenol (B119073) to 4,5-dimethylcatechol has been reported, highlighting a potential biocatalytic route for synthesizing dimethyl-substituted catechols. mdpi.comnih.gov This suggests that a similar enzymatic approach could be explored for the synthesis of this compound from 3,5-dimethylphenol (B42653).

In the context of biocatalysis, enzymes such as catechol oxidases and dioxygenases are known to act on catechol and its derivatives. researchgate.net The study of 3,5-di-tert-butylcatechol oxidation by catecholase enzymes to its corresponding quinone serves as a model for understanding the enzymatic reactivity of sterically hindered catechols. researchgate.net This provides a basis for predicting how this compound might interact with similar enzyme systems. The metabolism of 3,5-dimethylphenol in rabbits has been shown to yield this compound, indicating its relevance in biological systems as a metabolite. nih.gov

The table below summarizes the key areas of current understanding regarding this compound, drawing from research on closely related compounds.

| Research Area | Current Understanding based on Related Compounds |

| Oxidative Chemistry | Expected to oxidize to the corresponding o-quinone, with reaction pathways influenced by the methyl substituents. acs.orgresearchgate.net |

| Synthesis | Likely synthesized from 3,5-dimethylphenol, potentially through enzymatic hydroxylation. mdpi.comnih.gov |

| Biocatalysis | Expected to be a substrate for catechol-metabolizing enzymes like catechol oxidases. researchgate.netresearchgate.net |

| Biological Relevance | Identified as a metabolite of 3,5-dimethylphenol in biological systems. nih.gov |

Identification of Knowledge Gaps and Unanswered Research Questions

Despite the foundational understanding of this compound derived from the broader catechol literature, significant knowledge gaps and unanswered research questions remain specific to this compound. The unique substitution pattern of this compound likely imparts distinct properties that cannot be fully extrapolated from other derivatives.

A primary knowledge gap is the lack of a comprehensive study on the fundamental physicochemical properties of this compound. This includes precise measurements of its redox potential, acidity constants (pKa values) of the hydroxyl groups, and a detailed characterization of its spectral properties (NMR, IR, UV-Vis). Such data are crucial for predicting its behavior in various chemical and biological environments.

The synthetic accessibility of this compound is another area where knowledge is limited. While enzymatic synthesis from 3,5-dimethylphenol is a plausible route, detailed studies optimizing this conversion or exploring alternative, high-yield chemical syntheses are lacking. The development of efficient and selective synthetic methods is a prerequisite for any future application-oriented research. nih.gov

In the realm of biocatalysis, while it is presumed to be a substrate for certain enzymes, the specific enzymes that can transform this compound, their substrate specificity, and the kinetics of these reactions are largely unknown. There is a need to explore a wider range of enzymes and microorganisms for their potential to metabolize or functionalize this compound.

The potential applications of this compound remain largely unexplored. The influence of the 3,5-dimethyl substitution pattern on the properties of catechol-based materials, such as polymers and adhesives, has not been investigated. The unique electronic and steric environment of the catechol ring in this molecule could lead to novel material properties. researchgate.net

The following table outlines key unanswered research questions concerning this compound.

| Category | Unanswered Research Questions |

| Fundamental Properties | - What are the precise redox potential and pKa values of this compound? - How do the 3,5-dimethyl substituents affect the stability and reactivity of the corresponding o-quinone? |

| Synthesis and Reactivity | - What are the most efficient and scalable synthetic routes to high-purity this compound? - What are the detailed mechanisms of its oxidation under various conditions (chemical, electrochemical, enzymatic)? |

| Biocatalysis | - Which specific enzymes (e.g., oxidases, dioxygenases) can effectively catalyze the transformation of this compound? - What are the products of its enzymatic degradation and what is the metabolic pathway? |

| Applications | - Can this compound be used as a monomer for the synthesis of novel polymers with unique properties? - Does this compound or its derivatives possess any interesting biological or pharmacological activities? |

Proposed Avenues for Future Investigation

Addressing the identified knowledge gaps requires a multi-pronged research approach. Future investigations should focus on a systematic exploration of the synthesis, properties, and potential applications of this compound.

Novel Synthetic Applications: A key area for future research is the development of novel and efficient synthetic methodologies for this compound. This could involve exploring advanced catalytic systems for the direct hydroxylation of 3,5-dimethylphenol. Furthermore, this compound can be investigated as a building block in organic synthesis. For instance, its use as a precursor for the synthesis of more complex molecules, such as pharmaceuticals or agrochemicals, could be explored. The development of one-pot multicomponent reactions involving this compound could also lead to the efficient synthesis of novel heterocyclic compounds. nih.gov

Expanded Biocatalytic Studies: Future biocatalytic research should aim to identify and characterize enzymes that can act on this compound. This could involve screening microbial cultures or employing metagenomic approaches to discover novel enzymes. Directed evolution could then be used to enhance the activity and selectivity of these enzymes for specific transformations. The use of whole-cell biocatalysts for the production of this compound or its derivatives from renewable feedstocks is another promising avenue. researchgate.net

Advanced Mechanistic Elucidation: A deeper understanding of the reaction mechanisms of this compound is crucial for controlling its reactivity. Advanced analytical techniques, such as in-situ spectroscopy and computational modeling, can be employed to study the intermediates and transition states in its oxidation and other reactions. researchgate.netmdpi.com For example, investigating the electrochemical behavior of this compound can provide valuable insights into its redox properties and the stability of the generated radical and quinone species. researchgate.net

The table below proposes specific avenues for future investigation into this compound.

| Research Avenue | Proposed Investigations |

| Novel Synthetic Applications | - Development of catalytic systems for the selective hydroxylation of 3,5-dimethylphenol. - Use of this compound as a synthon in the synthesis of complex organic molecules. - Exploration of its potential as a monomer in polymerization reactions to create novel materials. researchgate.net |

| Expanded Biocatalytic Studies | - Screening for and characterization of enzymes that can functionalize this compound. - Engineering of enzymes for enhanced activity and selectivity towards this compound. - Development of whole-cell biocatalytic processes for the synthesis and transformation of this compound. |

| Advanced Mechanistic Elucidation | - In-depth electrochemical studies to determine redox potentials and reaction mechanisms. - Application of advanced spectroscopic techniques (e.g., transient absorption spectroscopy) to identify reactive intermediates. - Computational studies (e.g., DFT calculations) to model reaction pathways and predict reactivity. |

By pursuing these research directions, the scientific community can significantly advance the understanding of this compound, moving it from a relatively obscure chemical compound to a potentially valuable molecule with a range of applications.

Q & A

Q. What are the primary synthesis routes for 3,5-dimethylcatechol, and how do reaction conditions (e.g., catalysts, solvents) influence yield and purity?

- Methodological Answer : The most common synthesis methods include catalytic condensation of substituted phenols or selective demethylation of lignin-derived precursors. For example, vapor-phase condensation of acetone over solid acid/base catalysts (e.g., MgO-Al₂O₃) can yield 3,5-dimethylphenol intermediates, which are subsequently hydroxylated to form this compound . Key parameters:

- Catalyst selection : Acidic catalysts favor dehydration, while basic catalysts promote aldol condensation.

- Temperature : Optimal yields (e.g., 65–75% at 300–350°C) require precise control to avoid side reactions like over-oxidation .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may complicate purification.

Characterization via HPLC and GC-MS is critical to confirm purity and identify byproducts .

Q. How should researchers characterize this compound to ensure structural integrity and reproducibility?

- Methodological Answer : Use a multi-technique approach:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.5–7.0 ppm for catechol derivatives) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 154.063) and rule out impurities .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 280 nm) to quantify purity (>95% for most studies) .

Reproducibility requires detailed reporting of solvent grades, instrument calibration, and baseline correction methods .

Q. What stability considerations are critical for handling this compound in experimental workflows?

- Methodological Answer : this compound is prone to oxidation under ambient conditions. Best practices include:

- Storage : Inert atmosphere (N₂/Ar) at –20°C, with desiccants to prevent moisture absorption .

- Light sensitivity : Use amber vials to minimize photodegradation; monitor via periodic UV-vis spectroscopy .

- pH control : Stabilize aqueous solutions at pH 5–6 to avoid quinone formation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) resolve mechanistic ambiguities in this compound synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculations can identify transition states and activation energies for key steps (e.g., hydroxylation or demethylation). For example:

- Reaction pathways : Compare energy barriers for ortho- vs. para-directed hydroxylation to predict regioselectivity .

- Catalyst interactions : Simulate adsorption energies of intermediates on metal oxide surfaces to optimize catalyst design .

Validate models with experimental kinetic data (e.g., Arrhenius plots) and in situ spectroscopy (FTIR/Raman) .

Q. What strategies address contradictory literature reports on the antioxidant activity of this compound?

- Methodological Answer : Discrepancies often arise from assay conditions or sample purity. To reconcile

- Standardize assays : Use DPPH/ABTS radical scavenging under controlled pH and temperature .

- Control matrix effects : Compare results in buffer vs. cell culture media to isolate compound-specific activity .

- Meta-analysis : Statistically evaluate datasets (e.g., ANOVA) to identify outliers or methodological biases .

Q. How can researchers optimize this compound derivatization for targeted applications (e.g., polymer precursors or bioactive molecules)?

- Methodological Answer : Functionalization strategies include:

- Protection/deprotection : Use tert-butyldimethylsilyl (TBDMS) groups to selectively modify hydroxyl moieties .

- Cross-coupling : Suzuki-Miyaura reactions to introduce aryl groups for enhanced bioactivity .

Monitor reaction progress with TLC and isolate products via flash chromatography (silica gel, hexane/EtOAc gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.